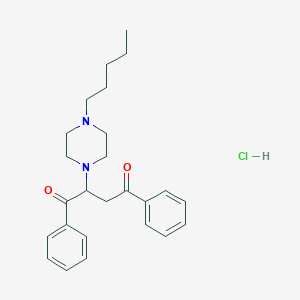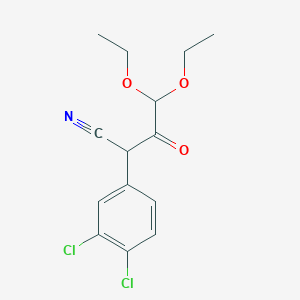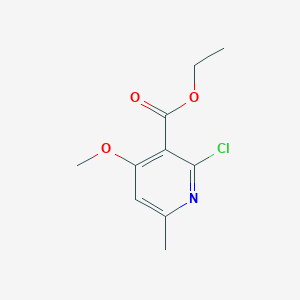![molecular formula C14H10N4O2 B13997787 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a nitro group at the 6th position and a pyridin-2-yl ethenyl group at the 3rd position of the indazole ring. It has a molecular formula of C19H18N4O3 and a molecular weight of 350.37 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole typically involves the reaction of 2-vinylpyridine with 3-iodo-6-nitro-1H-indazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
化学反应分析
Types of Reactions
6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The ethenyl group can participate in coupling reactions, such as Heck or Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Coupling Reactions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 6-amino-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: New carbon-carbon bonded products with extended conjugation.
科学研究应用
6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-2-yl ethenyl group can enhance the compound’s ability to bind to specific targets, thereby modulating their activity .
相似化合物的比较
Similar Compounds
6-nitroindazole: Lacks the pyridin-2-yl ethenyl group, making it less versatile in terms of chemical reactivity.
3-iodo-6-nitro-1H-indazole: Contains an iodine atom instead of the pyridin-2-yl ethenyl group, leading to different reactivity and applications.
2-vinylpyridine: A simpler compound that serves as a precursor in the synthesis of 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole.
Uniqueness
This compound is unique due to its combination of a nitro group and a pyridin-2-yl ethenyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-nitro-3-(2-pyridin-2-ylethenyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIJJKHZJBOJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
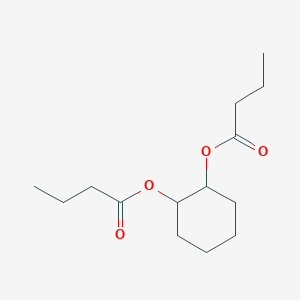

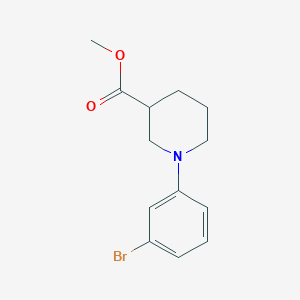
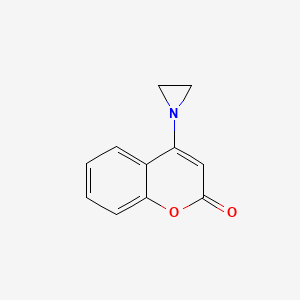
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
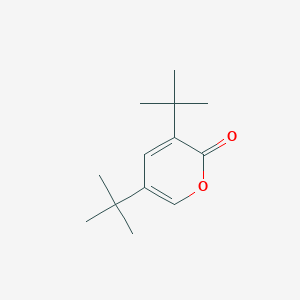
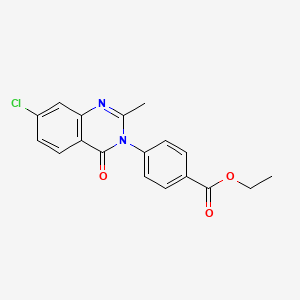

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
